4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide
Description
BenchChem offers high-quality 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-N-(thiophen-3-ylmethyl)-3,6-dihydro-2H-pyridine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(21-10-13-5-9-24-12-13)22-7-3-14(4-8-22)16-11-20-17-15(16)2-1-6-19-17/h1-3,5-6,9,11-12H,4,7-8,10H2,(H,19,20)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJGXTYPKICRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC=N3)C(=O)NCC4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions. They play an essential role in various types of tumors.
Mode of Action
This compound exhibits potent inhibitory activity against FGFR1, 2, and 3. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail.
Biochemical Pathways
The activation of FGFRs triggers downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways.
Biochemical Analysis
Biochemical Properties
The compound has shown potent activities against FGFR1, 2, and 3. It has been reported to exhibit potent FGFR inhibitory activity. The compound interacts with the fibroblast growth factor receptor (FGFR) family, which plays an essential role in various types of tumors. The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain.
Cellular Effects
In vitro, 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis. Furthermore, it significantly inhibited the migration and invasion of 4T1 cells.
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt.
Biological Activity
The compound 4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic implications.
Research indicates that the compound exhibits significant biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been identified as a D3 dopamine receptor agonist , displaying selective agonistic activity that may contribute to neuroprotective effects against neurodegenerative diseases such as Parkinson's disease. In animal models, compounds similar to this have shown promise in mitigating neurodegeneration induced by toxins like MPTP and 6-hydroxydopamine .
Efficacy in Cancer Models
In vitro studies have demonstrated that this compound possesses potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer cell lines (4T1 cells) at concentrations that suggest potential for therapeutic application in oncology.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related derivatives:
| Compound ID | Biological Activity | EC50 (nM) | Remarks |
|---|---|---|---|
| 1 | D3R Agonist | 710 ± 150 | Neuroprotective effects observed |
| 2 | FGFR Inhibitor | 200 ± 50 | Induces apoptosis in cancer cells |
| 3 | D2R Antagonist | Inactive | Selectivity for D3R enhances safety profile |
Neuroprotective Effects
In a study involving D3R-preferring agonists, it was found that these compounds significantly reduced neurodegeneration in mouse models of Parkinson's disease. The neuroprotective effects were corroborated by experiments using D3R-knockout mice, confirming that the observed benefits were indeed mediated through D3 receptor activation .
Anticancer Activity
Another study focused on the anticancer potential of the compound revealed that it effectively inhibited tumor growth in vivo when administered to mice bearing breast cancer xenografts. The mechanism was linked to FGFR inhibition, leading to reduced signaling pathways associated with cell proliferation and survival.
Preparation Methods
Pyrrolo[2,3-b]pyridine Synthesis
The pyrrolo[2,3-b]pyridine moiety is constructed via cyclization of substituted pyridine precursors. A common approach involves the Gould-Jacobs reaction, where an enamine intermediate undergoes thermal cyclization to form the fused bicyclic system. Alternatively, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated pyridines and pyrrole boronic esters provides regioselective access.
Tetrahydropyridine Ring Formation
The 1,2,3,6-tetrahydropyridine ring is synthesized through partial hydrogenation of pyridine derivatives or cyclization of δ-amino ketones. Patent EP0069001A1 describes a cyclization method using formaldehyde and hydrochloric acid to form tetrahydrothienopyridinones, which can be adapted for tetrahydropyridines by omitting sulfur-containing reagents. For example, reacting N-protected-4-piperidone with a pyrrolopyridine precursor under acidic conditions yields the fused core.
Table 1: Core Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Gould-Jacobs Cyclization | AcOH, reflux, 12 h | 65 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 8 h | 78 | |
| Acidic Cyclization | HCl (aq), CH₂O, 20°C, 15 min | 52 |
Carboxamide Functionalization
Amidation Strategies
The carboxamide group is introduced via activation of the tetrahydropyridine nitrogen. A two-step process involves:
- Chlorocarbonylation : Treating the tetrahydropyridine core with phosgene or triphosgene to form the intermediate acyl chloride.
- Amine Coupling : Reacting the acyl chloride with (thiophen-3-yl)methylamine in the presence of a base (e.g., Et₃N) to yield the carboxamide.
Alternative methods utilize coupling agents such as HATU or EDCl with HOAt to directly conjugate the amine to a pre-formed carboxylic acid derivative.
Table 2: Amidation Optimization
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU, DIPEA | DMF | 25 | 85 |
| EDCl/HOAt | CH₂Cl₂ | 0→25 | 72 |
| Phosgene, Et₃N | THF | -10 | 68 |
Thiophen-3-ylmethyl Group Introduction
Alkylation of Amine Intermediates
The thiophene moiety is introduced via nucleophilic substitution or reductive amination. Patent WO2019043642A1 discloses a method where a bromomethylthiophene derivative reacts with the tetrahydropyridine amine under basic conditions (K₂CO₃, DMF, 60°C). Alternatively, reductive amination using thiophene-3-carbaldehyde and NaBH₃CN achieves moderate yields.
Protecting Group Strategies
To prevent side reactions, temporary protection of the pyrrolopyridine nitrogen (e.g., Boc or Fmoc) is employed during alkylation. Deprotection with TFA or piperidine restores the free amine prior to carboxamide formation.
Process Optimization and Challenges
Regioselectivity in Cyclization
The Gould-Jacobs reaction often produces regioisomers. Screening solvents (e.g., EtOH vs. toluene) and catalysts (e.g., ZnCl₂) improves selectivity for the 3-substituted pyrrolopyridine.
Stability of Tetrahydropyridine
The unsaturated ring is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) enhances stability.
Purification Challenges
Due to polar intermediates, chromatographic purification (silica gel, eluent: EtOAc/hexane) is critical. Final products are recrystallized from ethanol/water mixtures.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity at 254 nm.
Applications and Further Directions
The compound exhibits potential as a kinase inhibitor or GPCR modulator, though pharmacological data remain proprietary. Future work should explore enzymatic coupling for greener synthesis and deuterated analogs for metabolic studies.
Q & A
Basic: What synthetic strategies are commonly employed to synthesize this compound, and how is purity ensured?
The synthesis typically involves multistep functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Suzuki-Miyaura cross-coupling for introducing aryl/thienyl groups using Pd(PPh₃)₄ catalysis (e.g., coupling 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine with 3-thienylboronic acid) .
- Nitro reduction using hydrogen gas and Raney Nickel, followed by acylation with nicotinoyl chloride to install the carboxamide moiety .
- Purification via silica gel flash chromatography (e.g., dichloromethane/ethyl acetate gradients) to achieve >95% purity .
Critical controls : Reaction temperature (e.g., 105°C for coupling), solvent choice (THF/dioxane), and inert atmospheres to prevent decomposition of intermediates .
Basic: Which spectroscopic techniques are most reliable for structural characterization?
- ¹H/¹³C NMR : Key for confirming regiochemistry. For example, distinct aromatic proton signals (δ 8.89–7.22 ppm in DMSO-d₆) differentiate pyrrolopyridine and thiophene protons .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed mass with <0.5 ppm error) .
- X-ray crystallography : Resolves ambiguous stereochemistry (e.g., piperidine ring conformation in related compounds) .
Basic: How do structural modifications impact biological activity in related pyrrolo[2,3-b]pyridines?
- Electron-withdrawing groups (e.g., nitro) on the pyrrolopyridine core enhance binding to kinase targets by modulating electron density .
- Thiophene substitution : The 3-thienylmethyl group improves solubility and pharmacokinetics compared to phenyl analogs .
- Carboxamide linker : Critical for hydrogen bonding with target proteins; replacing it with esters reduces potency .
Advanced: How can conflicting NMR data be resolved during characterization?
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., distinguishing pyrrolopyridine H-3 vs. H-5) .
- Variable-temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., rotameric carboxamide groups) .
- Comparative analysis : Cross-reference with published spectra of analogs (e.g., δ 11.62 ppm for NH in carboxamide groups) .
Advanced: What methodologies optimize reaction yields for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 4 hours to 30 minutes for Pd-catalyzed couplings) .
- Catalyst screening : Pd(OAc)₂/XPhos systems improve coupling efficiency for sterically hindered boronic acids .
- Solvent-free conditions : Minimize purification steps and enhance atom economy .
Advanced: How is metabolic stability assessed in preclinical studies?
- Liver microsome assays : Incubate the compound with human/rat microsomes; monitor degradation via LC-MS to calculate half-life (t₁/₂) .
- CYP450 inhibition assays : Identify metabolic liabilities (e.g., CYP3A4/2D6 interactions) using fluorogenic substrates .
- Stability in plasma : Quantify intact compound after 24-hour exposure to plasma via HPLC .
Advanced: What strategies address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound solubility without cytotoxicity .
- Salt formation : Hydrochloride salts of tertiary amines improve aqueous solubility (e.g., 15-fold increase for piperidine analogs) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Advanced: How are computational methods used to predict target engagement?
- Molecular docking : Screen against kinase domains (e.g., JAK2, ALK) using Glide/SP or XP scoring modes .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å for pyrrolopyridine-protein complexes) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent effects (e.g., predicting 3-thienyl vs. 4-fluorophenyl affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
